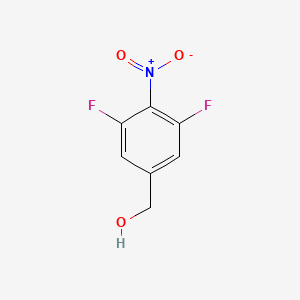

(3,5-Difluoro-4-nitrophenyl)methanol

Description

Properties

IUPAC Name |

(3,5-difluoro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMXVSGWUYOLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717229 | |

| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-89-3 | |

| Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-nitrophenyl)methanol typically involves the nitration of a difluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:

Nitration: Starting with 3,5-difluorobenzene, the compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

Functional Group Transformation: The amine group is converted to a hydroxyl group through diazotization followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-nitrophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of (3,5-Difluoro-4-nitrophenyl)formaldehyde.

Reduction: Formation of (3,5-Difluoro-4-aminophenyl)methanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Difluoro-4-nitrophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Substituent Positioning: The target compound’s 3,5-difluoro-4-nitro configuration maximizes steric and electronic effects, enhancing its stability in acidic or oxidizing conditions compared to analogs like 4-Fluoro-3-nitrobenzyl alcohol (single fluorine, nitro at 3-position), which may exhibit lower thermal stability .

Reactivity: The nitro group at the 4-position in the target compound facilitates nucleophilic aromatic substitution reactions, whereas analogs with nitro groups at meta or ortho positions (e.g., (3-Fluoro-2-nitrophenyl)methanol) may show reduced reactivity due to steric hindrance .

Lipophilicity and Solubility: Fluorine atoms increase lipophilicity. The target compound’s logP is estimated to be higher than mono-fluorinated analogs (e.g., 4-Fluoro-3-nitrobenzyl alcohol) but lower than trifluorinated derivatives .

Commercial Availability and Handling

- This compound is readily available in 250 mg to 5 g quantities with ≥97% purity , while analogs like (2,5-Difluoro-4-nitrophenyl)methanol are discontinued .

- Safety data for fluorinated nitroaromatics generally indicate hazards such as skin irritation (H315) and acute toxicity (H301/H311) .

Research Implications

The target compound’s balanced electronic and steric properties make it preferable for synthesizing fluorinated dyes, catalysts, and bioactive molecules. Analogs with ortho-substituted nitro groups are less favored in large-scale applications due to synthetic challenges and lower stability .

Biological Activity

(3,5-Difluoro-4-nitrophenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a hydroxymethyl group. This unique structure contributes to its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 174.13 g/mol |

| CAS Number | 1123172-89-3 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cytotoxic Effects : Some research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action involves interactions with specific enzymes or receptors within biological systems. The fluorine atoms enhance binding affinity and selectivity towards molecular targets, which can lead to inhibition or activation of key biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as those regulating inflammation or cell proliferation.

- Receptor Modulation : It could act on specific receptors, altering cellular signaling cascades.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 100 µg/mL against pathogens like E. coli and Staphylococcus aureus .

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in managing inflammatory conditions .

- Cytotoxicity Evaluation :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (3,5-Difluoro-4-nitrophenyl)amine | 1123172-89-4 | Amine group instead of hydroxyl; studied for similar activities. |

| (3,5-Difluoro-4-nitrophenyl)formaldehyde | 1123172-89-5 | Formyl group; used in synthetic applications but less biological activity reported. |

| (3,5-Difluoro-4-aminophenyl)methanol | 1123172-89-6 | Amino group; potential for different biological interactions. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C-NMR in DMSO-d₆ to resolve fluorine coupling (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-TOF for molecular ion confirmation (theoretical m/z 189.024 for C₇H₅F₂NO₃) .

- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm); mobile phase: methanol/water (70:30, v/v) .

How does this compound behave under varying storage conditions?

Basic

Stability studies indicate:

- Short-term : Store at –20°C in anhydrous methanol to prevent hydroxyl group oxidation .

- Long-term : Degradation occurs at >40°C; monitor via periodic HPLC analysis for nitro-reduction byproducts .

What experimental setups are suitable for studying its photochemical behavior in advanced oxidation processes?

Q. Advanced

- Photolysis : Irradiate in n-hexane/methanol (1:1) using a UV lamp (λ = 300–400 nm). Monitor nitro-to-nitrite conversion via FTIR .

- Quenching Studies : Add scavengers (e.g., tert-butanol) to identify reactive oxygen species (ROS) contributions .

How to develop a robust HPLC method for quantifying trace impurities in this compound?

Q. Advanced

- Design : Use a factorial experimental approach to optimize pH (3–7) and methanol content (60–80%) .

- Validation : Assess linearity (0.1–100 µg/mL), LOD (0.05 µg/mL), and precision (%RSD <2%) .

How to resolve contradictions in spectral data during structural elucidation?

Q. Advanced

- Case Example : Discrepancies in ¹³C-NMR shifts may arise from fluorine coupling. Use DEPT-135 and HSQC to distinguish C-F vs. C-NO₂ environments .

- Cross-Validation : Compare experimental data with PubChem’s computed spectra (InChI Key: AEBSYIVGLQFTHN-UHFFFAOYSA-N) .

Can computational methods predict its electronic properties for sensing applications?

Q. Advanced

- DFT Modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps (theoretical ~4.2 eV) to assess electron-withdrawing effects of -NO₂ and -F groups .

What strategies enable its use in fluorescent probe design?

Q. Advanced

- Derivatization : React the methanol group with succinic anhydride to introduce a carboxylate linker for fluorophore conjugation (e.g., dansyl chloride) .

- Validation : Measure quantum yield (Φ) in PBS buffer (pH 7.4) using quinine sulfate as a standard .

How to achieve regioselective functionalization of the aromatic ring?

Q. Advanced

- Protection/Deprotection : Temporarily reduce -NO₂ to -NH₂ using H₂/Pd-C, perform electrophilic substitution (e.g., bromination), then re-oxidize .

- Direct Substitution : Use Cu-catalyzed Ullmann coupling for -F displacement at the 3- or 5-position .

What are the degradation pathways under oxidative vs. reductive conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.